N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
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Overview
Description
The compound is a complex organic molecule with multiple rings and functional groups. The presence of the difluorophenyl group suggests that it may have interesting chemical properties due to the electronegativity of the fluorine atoms .
Molecular Structure Analysis
The molecular structure of the compound, as suggested by its name, is quite complex, with multiple ring structures and functional groups. The presence of imino, oxa, and carboxamide groups suggest potential sites for reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis of Antitumor Compounds
Compounds with complex bicyclic and tricyclic structures, similar to the one mentioned, have been synthesized and studied for their antitumor properties. For example, antitumor imidazotetrazines exhibit broad-spectrum antitumor activity and may act as prodrug modifications of acyclic triazenes, demonstrating the potential of structurally complex compounds in therapeutic applications (M. Stevens et al., 1984).
Development of Amino Acid Derivatives
Aza-Diels-Alder reactions have been employed to synthesize bicyclic amino acid derivatives, highlighting the use of complex chemical structures in the synthesis of new compounds that could serve as building blocks for pharmaceuticals (H. Waldmann & M. Braun, 1991).
Creation of New Azalide Derivatives
Azalides, derived from modifications of erythromycin, show how structural modifications, including those involving complex cyclic and acyclic structures, can lead to compounds with broad antibacterial activity. This illustrates the potential of using complex molecules for the development of new antibiotics (S. Mutak, 2007).
Advanced Building Blocks for Drug Discovery
The photochemical synthesis of 2-azabicyclo[3.2.0]heptanes as advanced building blocks showcases the potential of complex structures in the creation of novel compounds for drug discovery applications (Tetiana V. Druzhenko et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O2/c23-17-6-5-14(11-18(17)24)26-22(28)16-10-13-9-12-3-1-7-27-8-2-4-15(19(12)27)20(13)29-21(16)25/h5-6,9-11,25H,1-4,7-8H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPTYONANQKWPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC(=C(C=C5)F)F)CCCN3C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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